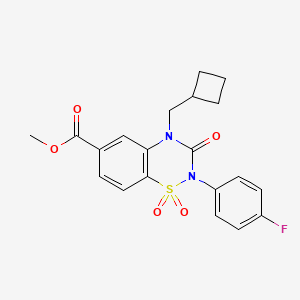![molecular formula C13H12BrF3N4 B12269515 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269515.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone . The azetidine ring is often formed via a ring-closing reaction of a suitable amine precursor . The final step involves coupling the pyrazole and azetidine intermediates with a trifluoromethyl-substituted pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.
Propriétés
Formule moléculaire |
C13H12BrF3N4 |
|---|---|
Poids moléculaire |
361.16 g/mol |
Nom IUPAC |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H12BrF3N4/c14-11-4-19-21(8-11)7-9-5-20(6-9)12-3-10(1-2-18-12)13(15,16)17/h1-4,8-9H,5-7H2 |
Clé InChI |
UEWBYTXAWNVVNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)CN3C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyclobutyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269439.png)

![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B12269454.png)
![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269461.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)

![2-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12269480.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12269482.png)

![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B12269487.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12269488.png)
![2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B12269494.png)
